molecular formula C19H19ClF3N3O B11210559 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11210559
M. Wt: 397.8 g/mol
InChI Key: SHFZKJFKOZLLSX-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a piperazine ring substituted with a chlorophenyl group and an acetamide moiety linked to a trifluoromethylphenyl group. It is often used in various fields such as chemistry, biology, and medicine due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-(4-chlorophenyl)piperazine with N-(3-trifluoromethylphenyl)acetamide. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and a base like potassium carbonate to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable tool in various research applications and potential therapeutic uses .

Properties

Molecular Formula

C19H19ClF3N3O

Molecular Weight

397.8 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C19H19ClF3N3O/c20-15-4-6-17(7-5-15)26-10-8-25(9-11-26)13-18(27)24-16-3-1-2-14(12-16)19(21,22)23/h1-7,12H,8-11,13H2,(H,24,27)

InChI Key

SHFZKJFKOZLLSX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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